molecular formula C13H12ClFN4O B2574438 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone CAS No. 1795476-83-3

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone

Cat. No.: B2574438
CAS No.: 1795476-83-3
M. Wt: 294.71
InChI Key: NLGGJPYIBYYBTI-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a substituted phenyl group

Scientific Research Applications

Chemistry

In chemistry, (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone typically involves a multi-step processThis reaction is performed under mild conditions, often in the presence of a copper(I) catalyst and a base, such as sodium ascorbate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-bromophenyl)methanone
  • (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-methylphenyl)methanone
  • (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-nitrophenyl)methanone

Uniqueness

What sets (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone apart from similar compounds is its specific substitution pattern on the phenyl ring. The presence of both chloro and fluoro substituents can significantly influence its chemical reactivity and biological activity, making it a unique candidate for various applications .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN4O/c14-12-7-9(15)1-2-11(12)13(20)18-5-3-10(8-18)19-6-4-16-17-19/h1-2,4,6-7,10H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGGJPYIBYYBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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